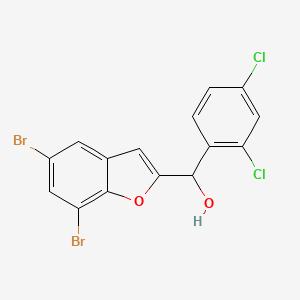
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its distinctive chemical behavior.
Wirkmechanismus
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes and receptors . They interact with their targets, leading to changes in the biological activities of these targets .
Biochemical Pathways
Benzofuran derivatives have been known to affect a variety of biochemical pathways, leading to their wide range of biological and pharmacological applications .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent benzofuran derivatives, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant activity including antifungal, antiprotozoal, antitubercular, antiinflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .
Action Environment
The design of new antimicrobial agents using benzofuran as a scaffold has emerged as a promising area of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol typically involves the reaction of 5,7-dibromo-1-benzofuran-2-yl with 2,4-dichlorophenylmethanol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone: This compound is structurally similar but differs in the functional group attached to the benzofuran ring.
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime: Another similar compound with an oxime functional group.
Uniqueness
(5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol is unique due to its specific combination of bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Eigenschaften
IUPAC Name |
(5,7-dibromo-1-benzofuran-2-yl)-(2,4-dichlorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2Cl2O2/c16-8-3-7-4-13(21-15(7)11(17)5-8)14(20)10-2-1-9(18)6-12(10)19/h1-6,14,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRYPRJYFTWQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C2=CC3=CC(=CC(=C3O2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
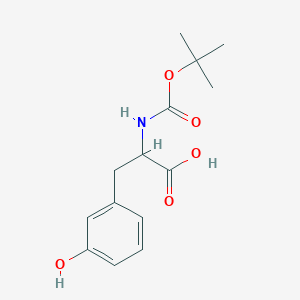
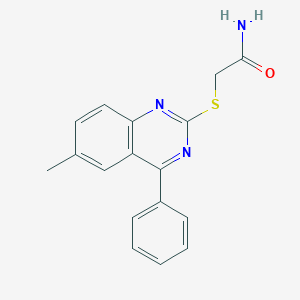
![4-[(E)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoyl]-N,N-dimethyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide](/img/structure/B2983463.png)
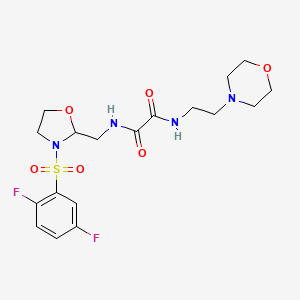
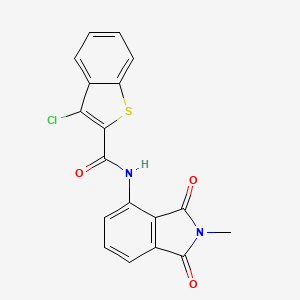

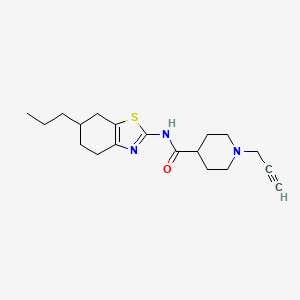
![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2983471.png)
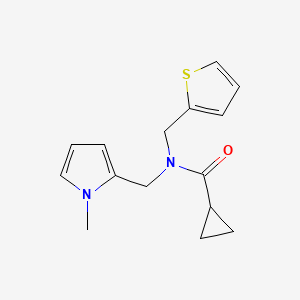
![N-(2,6-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983477.png)
![1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2983478.png)
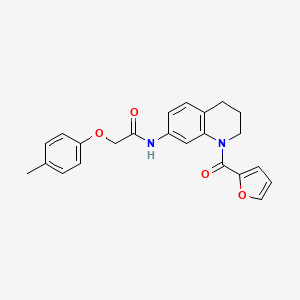
![2-{[(2-chlorophenyl)methyl]sulfanyl}-7-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2983480.png)
![3,6-dichloro-N-[3-(morpholine-4-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2983482.png)
